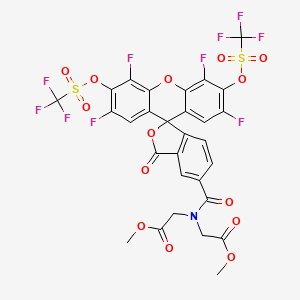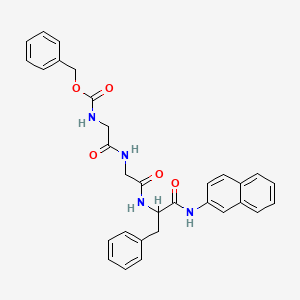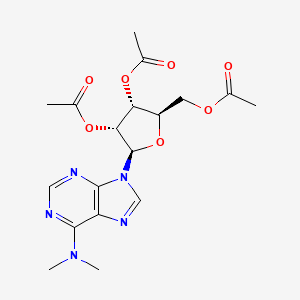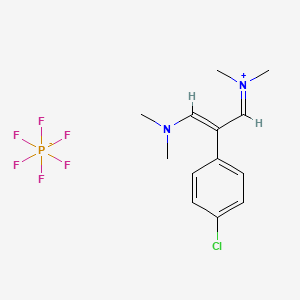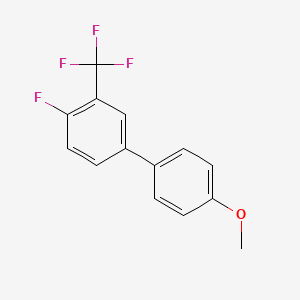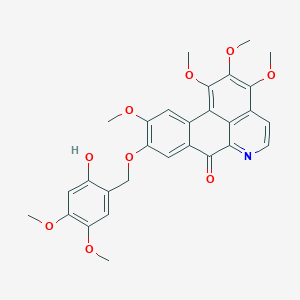
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is an oxoaporphine alkaloid. This compound can be isolated from the plant Thalictrum elegans . It is a natural product with a molecular formula of C29H27NO9 and a molecular weight of 533.53 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine involves multiple steps, typically starting from simpler precursor molecules. The exact synthetic route can vary, but it generally involves the following steps:
Formation of the Aporphine Core: This step involves the construction of the aporphine skeleton through cyclization reactions.
Methoxylation: Introduction of methoxy groups at the 1, 2, 3, and 10 positions.
Benzyloxy Substitution: Attachment of the 2-hydroxy-4,5-dimethoxybenzyloxy group.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity of its natural sources. large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: Methoxy and benzyloxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield hydroxylated derivatives.
科学的研究の応用
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine has several scientific research applications:
Chemistry: It serves as a reference standard for studying the properties and reactions of oxoaporphine alkaloids.
Biology: It is used in research to understand its biological activities and potential therapeutic effects.
Medicine: Preliminary studies suggest it may have pharmacological properties, although more research is needed.
Industry: Its unique structure makes it a candidate for developing new materials or drugs.
作用機序
The exact mechanism of action of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving:
Enzyme Inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to certain receptors, modulating cellular responses.
類似化合物との比較
Similar Compounds
1,2,3,10-Tetramethoxyaporphine: Lacks the benzyloxy group, making it less complex.
9-Oxoaporphine: Similar core structure but lacks methoxy and benzyloxy groups.
Uniqueness
1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C29H27NO9 |
|---|---|
分子量 |
533.5 g/mol |
IUPAC名 |
5-[(2-hydroxy-4,5-dimethoxyphenyl)methoxy]-4,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C29H27NO9/c1-33-19-9-14(18(31)12-21(19)35-3)13-39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-12,31H,13H2,1-6H3 |
InChIキー |
LHTZHKQWUHDJDX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)COC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


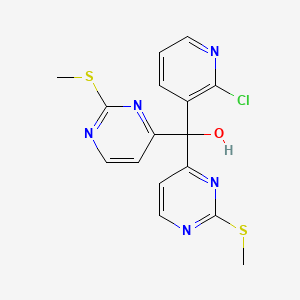
![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)

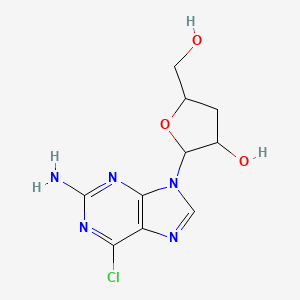
![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)
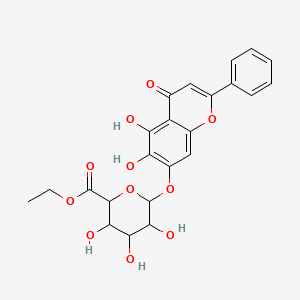
![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
